molecular formula C20H23BFNO4 B567645 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester CAS No. 1218791-14-0

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester

Cat. No.: B567645
CAS No.: 1218791-14-0
M. Wt: 371.215
InChI Key: QKDGXLSSQTZUCQ-UHFFFAOYSA-N
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Description

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester is a compound that features a boronic acid functional group attached to a fluorinated aromatic ring The “Cbz” in its name refers to the carbobenzyloxy (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester typically involves the protection of the amine group with the carbobenzyloxy (Cbz) group, followed by the introduction of the boronic acid pinacol ester moiety. One common method involves the reaction of 4-amino-3-fluorophenylboronic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine to form the Cbz-protected amine. The resulting intermediate is then reacted with pinacol to form the pinacol ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.

    Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: 4-amino-3-fluorophenylboronic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors. The Cbz protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester
  • 4-(Cbz-Amino)-3-chlorophenylboronic acid, pinacol ester
  • 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester

Uniqueness

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester is unique due to the specific positioning of the fluorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of the Cbz protecting group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDGXLSSQTZUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682216
Record name Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-14-0
Record name Phenylmethyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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